molecular formula C12H15ClN2O2S2 B2595112 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-82-0

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2595112
CAS No.: 868218-82-0
M. Wt: 318.83
InChI Key: ANJMGXZQHWKBRM-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic chemical reagent offered for research and development purposes. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a scaffold recognized in medicinal chemistry for its diverse bioactivity . The structure is functionalized with a (3-chlorophenyl)methylsulfanyl moiety and a 1-ethanesulfonyl group, modifications that can be explored to modulate the molecule's physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules. Its core structure is associated with various pharmacological activities in research settings. For instance, some 2-substituted 4,5-dihydro-1H-imidazole derivatives have been investigated for their potential as alpha-2 adrenoreceptor antagonists, which is a relevant target in neuropharmacology studies . Furthermore, imidazole and dihydroimidazole hybrids are a significant area of investigation in the search for new antibacterial agents to combat antibiotic resistance . This product is intended for use in a laboratory setting by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-7-6-14-12(15)18-9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJMGXZQHWKBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.

    Introduction of the ethanesulfonyl group: This step involves the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the chlorophenylmethylsulfanyl group: This final step involves the nucleophilic substitution reaction of the ethanesulfonyl-dihydroimidazole intermediate with 3-chlorobenzyl mercaptan under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a sulfonamide derivative , which is known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. Sulfonamides have been widely used in the treatment of bacterial infections and are being explored for their role in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

S100 Protein Inhibition

Recent studies have highlighted the role of compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole as inhibitors of the S100 protein family. These proteins are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The ability of this compound to modulate S100 protein activity may offer therapeutic avenues for treating these diseases .

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds possess significant antimicrobial properties. The specific structure of This compound suggests it could be effective against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
S100 Protein InhibitionInhibition of S100 proteins linked to cancers

Case Study 1: S100 Protein Inhibition

In a study published in December 2017, researchers synthesized various sulfonamide derivatives, including those structurally related to This compound . The results indicated that these compounds effectively inhibited S100A4 protein activity, which is associated with metastasis in cancer cells. This finding suggests potential applications in designing targeted cancer therapies .

Case Study 2: Antimicrobial Testing

A separate investigation evaluated the antimicrobial properties of several imidazole derivatives. Among these, the compound under discussion showed promising results against Gram-positive bacteria. This study supports the hypothesis that modifications to imidazole structures can enhance antibacterial efficacy, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of dihydroimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Dihydroimidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities Reference
Target Compound 3-Chlorophenylmethylsulfanyl, ethanesulfonyl C₁₂H₁₄ClN₂O₂S₂ 337.84 Research compound (unpublished)
MK017 5-Chloro-3-isopropyl-2-methylphenylmethyl C₁₅H₂₀ClN₂·HCl 303.25 α₁-Adrenergic agonist (SUI therapy)
QFM 2-Chlorophenylmethylsulfanyl C₁₀H₁₁ClN₂S 226.72 Synthetic intermediate
Lofexidine 2,6-Dichlorophenoxyethyl C₁₁H₁₂Cl₂N₂O 283.14 α₂-Adrenergic agonist (opioid withdrawal)
Naphazoline HCl Naphthalen-1-ylmethyl C₁₄H₁₄N₂·HCl 246.74 Vasoconstrictor (nasal decongestant)
2-(2-Chloro-6-fluorophenylmethylsulfanyl)-4,5-dihydro-1H-imidazole 2-Chloro-6-fluorophenylmethylsulfanyl C₁₀H₉ClFN₂S 244.71 Research compound

Key Comparative Observations

Electronic and Steric Effects
  • Target Compound vs. QFM: The 3-chloro substituent in the target compound versus the 2-chloro in QFM alters electronic distribution.
  • Ethanesulfonyl Group: Unique to the target compound, this group enhances polarity and may improve solubility compared to non-sulfonylated analogs like MK017 or QFM. Sulfonyl groups also resist oxidation, increasing metabolic stability .
Pharmacological Profiles
  • Adrenergic Activity : MK017 and lofexidine exhibit α₁- and α₂-adrenergic agonist activity, respectively, suggesting the dihydroimidazole core is critical for receptor interaction . The target compound’s ethanesulfonyl group may sterically hinder binding to adrenergic receptors, redirecting its activity to other targets.
  • Vasoconstrictive vs. Antidepressant Potential: Naphazoline’s naphthyl group confers lipophilicity, enhancing blood-brain barrier penetration for vasoconstriction .
Physicochemical Properties
  • Solubility : The ethanesulfonyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like naphazoline.
  • logP Predictions :
    • Target compound: Estimated logP ~2.5 (moderate lipophilicity due to sulfonyl group).
    • Naphazoline: logP ~3.8 (higher lipophilicity from naphthyl group) .

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole (CAS No. 868218-82-0) is a derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14ClN1O2S\text{C}_{13}\text{H}_{14}\text{ClN}_1\text{O}_2\text{S}

This structure consists of an imidazole ring substituted with a chlorophenyl group and an ethanesulfonyl moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. The following table summarizes key findings related to the anticancer activity of similar imidazole compounds:

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AA375 (melanoma)1.1Induction of apoptosis
Compound BMCF-7 (breast cancer)0.95CDK2 inhibition
Compound CHCT116 (colon cancer)0.30VEGF inhibition

The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related imidazole derivative showed an IC50 value of 0.95 μM against MCF-7 cells, suggesting that modifications in the imidazole structure can enhance anticancer efficacy .

Antimicrobial Activity

Imidazole compounds are also known for their antimicrobial properties. In a study evaluating various imidazole derivatives against common bacterial strains, some showed promising results:

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound DS. aureus15
Compound EE. coli12
Compound FB. subtilis14

These results indicate that certain structural features in imidazoles can lead to enhanced antimicrobial activity .

The biological activity of This compound is primarily attributed to its ability to interfere with cellular processes such as:

  • Cell Cycle Regulation : Many imidazoles induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death.
  • VEGF Pathway Inhibition : Compounds targeting the VEGF pathway can inhibit tumor growth by preventing angiogenesis.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Anticancer Efficacy : A series of imidazole derivatives were synthesized and evaluated for their cytotoxic effects on A375 melanoma cells. The most active compound exhibited an IC50 value of 1.1 nM , demonstrating significant antiproliferative effects through apoptosis induction .
  • Antimicrobial Screening : Research involving the synthesis of new imidazole derivatives showed that certain compounds exhibited strong antimicrobial activity against S. aureus and E. coli, with zones of inhibition exceeding 15 mm , indicating their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize a two-step protocol involving cyclocondensation of thiourea derivatives with α-haloketones, followed by sulfonylation with ethanesulfonyl chloride. Adjust reaction conditions (e.g., solvent polarity, temperature) based on substituent electronic effects observed in analogous imidazoles (e.g., 4,5-diphenyl derivatives) .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Substituents like the 3-chlorophenyl group may sterically hinder sulfonylation; consider using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize purity via GC-MS (>99% target peak area) .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1^1H and 13^13C NMR. The ethanesulfonyl group typically resonates at δ 3.3–3.7 ppm (quartet) for methylene protons and δ 44–50 ppm for the sulfur-bound carbon .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between imidazole NH and sulfonyl oxygen) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ calculated for C12_{12}H14_{14}ClN2_2O2_2S2_2: 325.0164) .

Q. How does the compound’s solubility profile influence formulation for biological testing?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. The ethanesulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs .
  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations if solubility in physiological buffers is <1 mg/mL .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Longitudinal Study : Design a split-plot experiment (randomized blocks) to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) across soil/water matrices .
  • Parameters : Measure half-life (t1/2_{1/2}) under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to quantify degradation products (e.g., desulfonylated imidazole) .

Q. How can chiral synthesis be achieved for enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during imidazole ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Dynamic Kinetic Resolution : Use lipases or transition-metal catalysts to favor a single enantiomer during sulfonylation .

Q. What mechanistic insights explain contradictory bioactivity data across cell-based assays?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays in multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific toxicity thresholds .
  • Target Engagement Studies : Use fluorescence polarization assays to measure binding affinity to putative targets (e.g., cytochrome P450 enzymes) .

Q. How should researchers address discrepancies in reported thermal stability data?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air atmospheres. The sulfonyl group may stabilize the imidazole ring up to 250°C .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or hydrate formation, which may explain variability in melting points .

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